molecular formula C8H15NO B2855875 8-Aminobicyclo[3.2.1]octan-3-ol CAS No. 1638771-69-3

8-Aminobicyclo[3.2.1]octan-3-ol

Cat. No. B2855875
CAS RN: 1638771-69-3
M. Wt: 141.214
InChI Key: LDJVPBIODHJTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminobicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular weight of 177.67 . It is also known by its IUPAC name (1R,5S)-8-aminobicyclo[3.2.1]octan-3-ol hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Aminobicyclo[3.2.1]octan-3-ol is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Physical And Chemical Properties Analysis

8-Aminobicyclo[3.2.1]octan-3-ol has a molecular weight of 177.67 . It is a white to yellow solid at room temperature . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which includes “8-Aminobicyclo[3.2.1]octan-3-ol”, is pivotal in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of this scaffold is crucial for creating compounds with the desired stereochemistry, which is essential for their biological activity.

Stereoselective Synthesis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has been a focus area . This involves methodologies where stereochemical control is achieved directly in the transformation that generates the bicyclic scaffold or through desymmetrization processes starting from achiral derivatives.

Biological Activity Research

The core structure of “8-Aminobicyclo[3.2.1]octan-3-ol” is associated with interesting biological activities . Research in this field explores the potential therapeutic applications of compounds containing this scaffold, including their use as anticholinergic agents, stimulants, and in the treatment of various neurological disorders.

Safety and Hazards

8-Aminobicyclo[3.2.1]octan-3-ol is classified as corrosive . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 8-Aminobicyclo[3.2.1]octan-3-ol, is the subject of ongoing research due to its wide array of interesting biological activities . This research is directed towards the preparation of this basic structure in a stereoselective manner .

properties

IUPAC Name

8-aminobicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVPBIODHJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminobicyclo[3.2.1]octan-3-ol

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